2-Methoxy-6-(3-thienyl)pyridine
Overview
Description
2-Methoxy-6-(3-thienyl)pyridine is an organic compound with the molecular formula C10H9NOS. It consists of a pyridine ring substituted with a methoxy group at the second position and a thienyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(3-thienyl)pyridine typically involves the coupling of a pyridine derivative with a thienyl derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-methoxypyridine with a thienylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or toluene under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(3-thienyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of 2-formyl-6-(3-thienyl)pyridine.
Reduction: Formation of 2-methoxy-6-(3-thienyl)piperidine.
Substitution: Various substituted thienyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-6-(3-thienyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(3-thienyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and thienyl groups can enhance its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and influence cellular processes .
Comparison with Similar Compounds
- 2-Methoxy-5-(3-thienyl)pyridine
- 2-Methoxy-4-(3-thienyl)pyridine
- 2-Methoxy-3-(3-thienyl)pyridine
Comparison: 2-Methoxy-6-(3-thienyl)pyridine is unique due to the specific positioning of the methoxy and thienyl groups on the pyridine ring. This positioning can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the electronic and steric effects of the substituents can vary, leading to differences in reaction rates and product distributions .
Properties
IUPAC Name |
2-methoxy-6-thiophen-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-10-4-2-3-9(11-10)8-5-6-13-7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHFUUUDQZFCHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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